molecular formula C9H10ClNO3 B1279583 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride CAS No. 38061-34-6

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride

Cat. No.: B1279583
CAS No.: 38061-34-6
M. Wt: 215.63 g/mol
InChI Key: XXHCAYKHYVJABF-UHFFFAOYSA-N
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Description

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is a chemical compound with the molecular formula C9H10ClNO3. It is a white solid that is used in various scientific research applications. This compound is known for its unique structure, which includes a benzodioxole ring, making it an interesting subject for chemical studies.

Biochemical Analysis

Biochemical Properties

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can induce apoptosis in certain cancer cell lines, thereby highlighting its potential as an anticancer agent . Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in cancer cell proliferation, thereby inducing cell cycle arrest and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, which can influence its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it may cause toxic or adverse effects, including damage to normal tissues . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, potentially affecting metabolic flux and metabolite levels. For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation in target tissues. Understanding its distribution can provide insights into its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride typically involves the reaction of piperonal with an appropriate amine under controlled conditions. One common method involves the use of piperidine hydrochloride and piperonal, which are subjected to strong refluxing for about an hour and then cooled to room temperature . Another method involves the use of benzo[d]dioxole in acetic anhydride with fused zinc chloride as a Friedel–Crafts catalyst, stirred at room temperature for 12 hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: This compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-benzo[1,3]dioxol-5-yl-ethanol Hydrochloride: This compound is similar in structure but has an additional hydroxyl group.

    2-amino-1-benzo[1,3]dioxol-5-yl-ethanone: The non-hydrochloride form of the compound.

Uniqueness

2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride is unique due to its specific structure, which includes both an amino group and a benzodioxole ring. This combination of functional groups makes it particularly useful in various chemical and biological studies.

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHCAYKHYVJABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470159
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38061-34-6
Record name 2-Amino-1-(2H-1,3-benzodioxol-5-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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